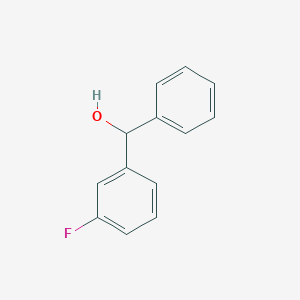3-Fluorobenzhydrol
CAS No.: 365-17-3
Cat. No.: VC3692297
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 365-17-3 |
|---|---|
| Molecular Formula | C13H11FO |
| Molecular Weight | 202.22 g/mol |
| IUPAC Name | (3-fluorophenyl)-phenylmethanol |
| Standard InChI | InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H |
| Standard InChI Key | ILYUNJUNPZKDOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Classification
3-Fluorobenzhydrol belongs to the class of benzhydrol derivatives, consisting of two phenyl rings connected by a carbon bearing a hydroxyl group. The distinctive feature is the fluorine atom positioned at the meta (3-position) of one benzene ring. This structural arrangement creates an asymmetrical molecule with unique electronic properties due to the electronegative fluorine substituent.
Physical and Chemical Properties
The physical properties of 3-Fluorobenzhydrol align with other benzhydrol derivatives, with some modifications due to the fluorine substitution:
| Property | Characteristic |
|---|---|
| Molecular Formula | C13H11FO |
| Molecular Weight | 202.23 g/mol |
| CAS Number | 365-17-3 |
| Physical State | Crystalline solid |
| Stability | Generally stable under normal conditions, potential decomposition under extreme heat or light exposure |
| Reactivity | Reacts through hydroxyl group and demonstrates fluorine-influenced reactivity patterns |
The presence of fluorine significantly alters the electronic characteristics of the molecule compared to unsubstituted benzhydrol. The strong carbon-fluorine bond (one of the strongest single bonds in organic chemistry) contributes to enhanced stability while simultaneously creating unique reactivity profiles through electronic effects.
Synthesis Methods
Reduction of Fluorinated Benzophenones
The primary synthetic approach for obtaining 3-Fluorobenzhydrol involves the reduction of the corresponding fluorobenzophenone. This method parallels synthesis approaches for related benzhydrol derivatives like 4-Bromo-4'-chloro-3'-fluorobenzhydrol. The reduction typically employs:
-
Sodium borohydride (NaBH4) in protic solvents such as methanol or ethanol
-
Lithium aluminum hydride (LiAlH4) in ethereal solvents for more vigorous reduction
-
Catalytic hydrogenation using noble metal catalysts
The reaction proceeds through the addition of hydride to the carbonyl carbon, followed by protonation to yield the secondary alcohol.
Reaction Mechanisms and Chemical Behavior
Oxidation Reactions
3-Fluorobenzhydrol can undergo oxidation to regenerate the corresponding ketone (3-fluorobenzophenone). This reactivity parallels oxidation patterns observed in similar secondary alcohols. For context, the literature describes oxidation systems for related compounds using catalysts such as copper(I) triflate in combination with 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and other co-catalysts .
Nucleophilic Substitution Reactions
The hydroxyl group of 3-Fluorobenzhydrol can participate in nucleophilic substitution reactions:
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Ether Formation | Alkyl halides, base | 3-Fluorobenzhydryl ethers |
| Esterification | Acyl halides, anhydrides | 3-Fluorobenzhydryl esters |
| Halogenation | SOCl2, PBr3 | 3-Fluorobenzhydryl halides |
Influence of Fluorine on Reactivity
The fluorine substituent exerts both electronic and steric effects that influence the reactivity of 3-Fluorobenzhydrol:
-
The electronegative fluorine withdraws electron density, affecting the reactivity of the hydroxyl group
-
The meta-positioning creates unique electronic distribution effects throughout the molecule
-
The small size of fluorine minimizes steric hindrance while maximizing electronic effects
Applications in Research and Development
Synthetic Organic Chemistry
3-Fluorobenzhydrol serves as a valuable building block in synthetic organic chemistry, particularly for creating:
-
Fluorinated diarylmethanes and their derivatives
-
Specialty ethers and esters with fluorine substitution
-
Precursors for fluorinated stilbene derivatives
-
Starting materials for asymmetric synthesis with fluorine-directed stereochemistry
Materials Science Applications
Fluorinated aromatic compounds contribute to the development of specialty materials with unique properties:
-
Modulation of electronic properties in conjugated systems
-
Alteration of crystal packing through fluorine-mediated interactions
-
Modification of surface properties in polymeric materials
-
Enhanced thermal stability for high-performance applications
Analytical Methods for Characterization
Spectroscopic Analysis
The characterization of 3-Fluorobenzhydrol employs various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR reveals characteristic signals for the hydroxyl proton (typically appearing as a singlet), the methine proton, and the aromatic protons with distinctive coupling patterns
-
19F NMR provides definitive confirmation of the fluorine substituent and its environment
-
13C NMR displays characteristic carbon signals with carbon-fluorine coupling
-
-
Infrared (IR) Spectroscopy:
-
Characteristic O-H stretching (typically 3200-3400 cm-1)
-
C-F stretching bands (typically 1000-1400 cm-1)
-
Aromatic C=C stretching (typically 1450-1600 cm-1)
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to the molecular weight
-
Characteristic fragmentation patterns including loss of water and cleavage of the central C-O bond
-
Chromatographic Analysis
Purification and analysis of 3-Fluorobenzhydrol commonly employs:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC), potentially coupled with mass spectrometry
Structure-Activity Relationships
Electronic Effects of Fluorine Substitution
The fluorine atom at the meta position creates distinct electronic effects:
-
Inductive electron withdrawal affecting charge distribution
-
Minimal resonance effects due to meta positioning
-
Altered dipole moment compared to unsubstituted benzhydrol
-
Modified hydrogen bonding capacity of the hydroxyl group
| Property | 3-Fluorobenzhydrol | 4-Bromo-4'-chloro-3'-fluorobenzhydrol |
|---|---|---|
| Halogen Effects | Single fluorine substituent | Multiple halogen substituents |
| Electronic Distribution | Meta-fluorine effects | Complex halogen interaction effects |
| Reactivity Pattern | Fluorine-influenced | Multiple halogen influences |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume